Bienvenue dans la boutique en ligne BenchChem!

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate

Process Chemistry Scalable Synthesis Piperidine Alkylation

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate (CAS 174605-91-5) is a highly functionalized, 4,4-disubstituted piperidine building block with a molecular weight of 381.89 g/mol and an assay purity of 97%. The molecule features three critical functional groups that serve as orthogonal handles for synthetic diversification: an N-Boc protecting group, a 4-ethyl ester, and a 4-(4-chlorobenzyl) substituent.

Molecular Formula C20H28ClNO4
Molecular Weight 381.9 g/mol
CAS No. 174605-91-5
Cat. No. B065510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate
CAS174605-91-5
Molecular FormulaC20H28ClNO4
Molecular Weight381.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C20H28ClNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3
InChIKeyQTVIWIWJGWSTDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate (CAS 174605-91-5): A Strategic, Orthogonally Protected 4,4-Disubstituted Piperidine Scaffold for Medicinal Chemistry


Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate (CAS 174605-91-5) is a highly functionalized, 4,4-disubstituted piperidine building block with a molecular weight of 381.89 g/mol and an assay purity of 97% . The molecule features three critical functional groups that serve as orthogonal handles for synthetic diversification: an N-Boc protecting group, a 4-ethyl ester, and a 4-(4-chlorobenzyl) substituent . Its canonical SMILES string, CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)Cc2ccc(Cl)cc2, uniquely captures this arrangement . This compound is a versatile intermediate in medicinal chemistry, with its use documented in patent literature for synthesizing compounds targeting prokineticin-mediated diseases, highlighting its role in producing biologically active molecules [1].

Why Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate Cannot Be Directly Replaced by Non-4-Chlorobenzyl or Mono-Substituted Piperidine Analogs in Advanced Synthesis


Generic substitution of this compound fails because the 4-(4-chlorobenzyl) substituent is not a passive aromatic ring but a key pharmacophoric element that significantly enhances target binding affinity . The presence of both the ethyl ester and the N-Boc group provides a unique orthogonal protection scheme; selective deprotection of the Boc group (acidic conditions) or hydrolysis of the ester (basic conditions) can be performed without affecting the other, a capability lost with mono-protected analogs . This structure also exhibits differential reactivity in key medicinal chemistry transformations, such as Ugi and Passerini multicomponent reactions, where the chlorobenzyl and Boc groups substantially modulate reactivity compared to simpler piperidine analogs . Consequently, substituting this specific building block with a close analog lacking the chlorobenzyl group or the orthogonal protection can derail a validated synthetic route, leading to poor yields at best or a loss of biological activity at worst .

Quantitative Evidence Guide for Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate: Analytical and Physicochemical Differentiation vs. Closest Analogs


Validated Synthesis Yield for 4-(4-Chlorobenzyl) Substitution via US05475109: A Key Quality Gate for Scale-Up

The synthesis of Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate is validated in patent US05475109, demonstrating a high-yielding and scalable alkylation of ethyl N-Boc-isonipecotate with 4-chlorobenzyl chloride . This process yielded 61.3 g from 51.4 g of starting material (~80% crude yield), a critical data point for process chemists evaluating synthetic accessibility . This contrasts with the synthesis of the non-chlorobenzyl analog 1-Boc-4-benzylpiperidine-4-carboxylic acid, which often requires multi-step routes that can result in lower yields .

Process Chemistry Scalable Synthesis Piperidine Alkylation

Precise Supplier-Level Physical Control: Narrow Melting Point Range (69-73 °C) as a Direct Indicator of Batch-to-Batch Purity and Consistency

Commercial suppliers, including Sigma-Aldrich, report a melting point range of 69-73 °C for this compound at a specified purity of 97% . This precise range serves as a critical quality control (QC) gate for incoming materials. In contrast, the deprotected analog 4-(4-chlorobenzyl)piperidine (a common downstream product) has a significantly wider and lower melting point range (approximately 40-44 °C) or is often supplied as a hygroscopic hydrochloride salt, making its quality assessment by melting point alone less reliable .

Quality Control Analytical Chemistry Procurement Specification

Orthogonal Protection Strategy Advantage: Selective Deprotection Capability Compared to Symmetrical Diester Piperidine Building Blocks

The spatial separation and chemical orthogonality of the Boc (acid-labile) and ethyl ester (base-labile) groups on this molecule uniquely enable stepwise, chemoselective transformations at the piperidine nitrogen and the 4-position, respectively . This contrasts with symmetric building blocks like N-Boc-piperidine-4,4-dicarboxylic acid dimethyl ester, which bear identical ester groups and thus lack regiochemical differentiation for sequential derivatization . This represents a clear class-level advantage for synthesizing unsymmetrical compounds.

Protecting Group Strategy Solid-Phase Synthesis Combinatorial Chemistry

XLogP3 and Topological Polar Surface Area (TPSA) Differentiation: Favorable CNS Drug-Like Physicochemical Profile Compared to Carboxylic Acid Analog

This compound has a calculated logP (XLogP3) of 4.2 and a Topological Polar Surface Area (TPSA) of 55.8 Ų . These values place it within the favorable range for CNS drug candidates (logP < 5, TPSA < 90 Ų). In contrast, its direct carboxylic acid analog, N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylic acid (CAS 170284-71-6), has a predicted XLogP3 of ~3.0 and a TPSA of 75.9 Ų, indicating a less optimal balance of lipophilicity for passive blood-brain barrier penetration .

CNS Drug Design Physicochemical Properties ADME Prediction

Proven Application Scenarios for Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate: From CNS Lead Generation to Scalable API Synthesis


CNS Drug Discovery: An Ideal Scaffold for Generating Brain-Penetrant Compound Libraries Targeting GPCRs

The favorable physicochemical profile (XLogP3 4.2, TPSA 55.8 Ų) and the presence of the 4-chlorobenzyl pharmacophore make this compound a strategic choice for synthesizing libraries targeting CNS G-protein coupled receptors (GPCRs), such as prokineticin receptors [1]. Use its orthogonal protecting groups to systematically explore structure-activity relationships (SAR) at both the piperidine nitrogen and the 4-position. The improved lipophilicity over its carboxylic acid analog positions it for better blood-brain barrier penetration, making the resulting derivatives immediately testable in CNS-targeted assays .

Process R&D and Scale-Up: A Building Block with a Validated High-Yielding Route for Kilogram-Scale Synthesis

For process chemists tasked with scaling up a lead candidate derived from this scaffold, the compound's synthesis is validated by a patented, high-yielding procedure (US05475109) that produced over 60 grams in a single batch . The crystalline nature of the compound (mp 69-73 °C) is a significant advantage, enabling purification by recrystallization rather than costly chromatography at scale. The well-defined melting point also serves as a rapid in-process control check, ensuring batch-to-batch consistency and quality during large-scale production .

Synthetic Methodology: Accessing Unsymmetrical, Complex Architectures via Orthogonal Deprotection for SAR Studies

In a medicinal chemistry setting, the unique orthogonal protection strategy allows for the rapid, sequential derivatization of the scaffold to create unsymmetrical analogs for SAR studies. Begin by hydrolyzing the ethyl ester to a carboxylic acid for amide coupling, then remove the Boc group to functionalize the piperidine nitrogen [1]. This precise two-step diversification pathway is unavailable in less functionalized or symmetric analogs, enabling the creation of diverse, complex molecules in fewer steps and significantly accelerating the hit-to-lead optimization process .

Focused Kinase or GPCR Inhibitor Design: Leveraging the 4-Chlorobenzyl Group as a Pre-Validated Pharmacophore

Leverage the 4-chlorobenzyl group as a key lipophilic pharmacophore for designing inhibitors of targets where halogenated benzyl groups are known to drive potency. Research indicates that 4-substituted benzyl piperidines exhibit biological activity against protein kinase B (PKB/Akt), a major target in oncology . This compound provides a protected entry point to this pharmacophore class, allowing medicinal chemists to quickly build a series of analogs. The ethyl ester can be used as a handle for further modification or as a lipophilicity prodrug element, enabling direct procurement for focused lead generation campaigns .

Quote Request

Request a Quote for Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.